molecular formula C17H17FN6OS B2969223 (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1351609-47-6

(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2969223
CAS No.: 1351609-47-6
M. Wt: 372.42
InChI Key: ZJRQAGOIXDOVLU-UHFFFAOYSA-N
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Description

The compound "(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone" is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group, linked to a piperidine ring and a 1-methyl-1,2,3-triazole moiety via a methanone bridge. The 2-fluorophenyl substituent may enhance lipophilicity and binding affinity to biological targets, while the piperidine and triazole groups could improve metabolic stability and solubility .

Properties

IUPAC Name

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6OS/c1-23-10-14(19-22-23)17(25)24-8-4-5-11(9-24)15-20-21-16(26-15)12-6-2-3-7-13(12)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRQAGOIXDOVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound consists of several key structural components:

  • Thiadiazole moiety : Known for its broad spectrum of biological activities.
  • Piperidine ring : Commonly utilized in drug design for its favorable pharmacological properties.
  • Fluorophenyl group : Enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and triazole structures exhibit a variety of biological activities:

Biological Activity Description
AntimicrobialEffective against various bacterial strains.
AnticancerDemonstrated cytotoxic effects on cancer cell lines.
Anti-inflammatoryInhibits inflammatory pathways.
AntidiabeticModulates glucose metabolism.
  • Antimicrobial Activity : The thiadiazole scaffold has been associated with antimicrobial properties. Studies have shown that compounds similar to the target molecule inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : In vitro studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound is reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition may lead to reduced production of pro-inflammatory mediators .
  • Antidiabetic Mechanisms : Research suggests that derivatives of thiadiazole can enhance insulin sensitivity and reduce blood glucose levels by modulating key metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • A study published in PubMed Central demonstrated that a related thiadiazole compound exhibited significant cytotoxicity with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, indicating potential for development as an anticancer agent .
  • Another research effort focused on the synthesis of new thiadiazole derivatives, revealing their efficacy as antimicrobial agents against resistant bacterial strains. The study emphasized structure-activity relationships that could guide future drug design efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiadiazole Derivatives

The compound’s 1,3,4-thiadiazole core is a common feature in bioactive molecules. For example:

  • 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): This analog replaces the 2-fluorophenyl group with a 4-fluorophenyl and incorporates a thiazolidinone ring.
  • 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine (): This simpler derivative lacks the piperidine-triazole-methanone scaffold, highlighting the importance of these groups in enhancing pharmacokinetic properties.

Piperidine-Linked Heterocycles

Compounds with piperidine and triazole motifs, such as those listed in (e.g., 5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one), demonstrate the role of the piperidine ring in modulating conformational flexibility and bioavailability. The methanone bridge in the target compound may offer superior stability compared to ester or acetyl linkages in analogs .

Fluorophenyl Substitution Patterns

The position of fluorine on the phenyl ring significantly impacts electronic and steric properties:

  • 4-Fluorophenyl (): The para-fluorine provides electron-withdrawing effects, increasing the thiadiazole ring’s electrophilicity and reactivity .

Comparative Analysis of Key Properties

Compound Core Structure Substituents Molecular Weight Noted Bioactivity
Target Compound 1,3,4-Thiadiazole 2-Fluorophenyl, piperidine, triazole ~443.45 g/mol Hypothesized antimicrobial/anticancer
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-... () 1,3,4-Thiadiazole + thiazolidinone 4-Fluorophenyl, 4-methoxyphenyl ~387.42 g/mol Antifungal (inferred from structural analogs )
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine () 1,3,4-Thiadiazole 3-Fluorophenyl, amine ~197.21 g/mol Insecticidal
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-... () Piperidine + triazolone 4-Fluorophenoxy, phenyl ~426.43 g/mol Unknown (structural analog)

Research Findings and Implications

  • Bioactivity: While direct data on the target compound is unavailable, its structural analogs exhibit antifungal, insecticidal, and anticancer activities. The piperidine-triazole-methanone system may enhance blood-brain barrier penetration compared to simpler thiadiazoles .
  • Metabolic Stability : The 1-methyl-1,2,3-triazole group likely reduces oxidative metabolism, improving half-life relative to compounds with unprotected heterocycles (e.g., ’s amine-substituted thiadiazole) .
  • Synthetic Challenges : The multi-step synthesis required for the target compound (inferred from and ) may limit scalability compared to simpler derivatives like those in .

Q & A

Q. What are the optimal synthetic routes for preparing (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For the 1,3,4-thiadiazole core, refluxing thiosemicarbazide derivatives with POCl₃ or using p-toluenesulfonic acid (p-TsOH) as a catalyst under aqueous conditions is effective (e.g., 90°C for 3 hours, followed by pH adjustment to precipitate intermediates) . The piperidine and triazole moieties are introduced via nucleophilic substitution or click chemistry. Purification often employs recrystallization from ethanol/water or DMSO/water mixtures .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use X-ray crystallography (for single crystals) to resolve the 3D structure, supported by NMR (¹H/¹³C) for functional group validation. For example, the 2-fluorophenyl group shows distinct aromatic proton splitting in ¹H NMR (~7.0–7.8 ppm), while the thiadiazole sulfur contributes to specific IR stretches (e.g., 680–750 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/− bacteria) . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations. Include controls like doxorubicin and validate results with triplicate experiments .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict target binding interactions?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite. Prepare the compound’s 3D structure (optimized with DFT) and dock against targets (e.g., bacterial DNA gyrase or human kinases). Analyze binding poses for hydrogen bonds (e.g., triazole N-atoms with active-site residues) and hydrophobic interactions (fluorophenyl/thiadiazole regions). Validate with MD simulations (100 ns) to assess stability .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low solubility). Address this by:
  • Solubility enhancement : Use PEG-400 or cyclodextrin-based formulations.
  • Metabolic stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to identify metabolic hotspots (e.g., triazole oxidation).
  • Bioavailability : Conduct pharmacokinetic profiling (Cmax, t½) in rodent models .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents:
  • Fluorophenyl group : Replace with other halogens (Cl, Br) or electron-withdrawing groups to enhance electrophilic interactions .
  • Piperidine moiety : Introduce methyl groups to restrict conformation and improve target affinity .
  • Triazole ring : Explore 1,2,3- vs. 1,2,4-triazole isomers to alter hydrogen-bonding capacity .

Q. What analytical methods assess compound stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH guidelines):
  • Thermal stability : Use TGA/DSC to detect decomposition above 150°C.
  • Photostability : Expose to UV light (ICH Q1B) and monitor degradation via HPLC.
  • Hydrolytic stability : Test in buffers (pH 1–13) and analyze by LC-MS for hydrolyzed products (e.g., thiadiazole ring opening) .

Q. How can in vivo toxicity be evaluated preclinically?

  • Methodological Answer : Perform acute toxicity studies in rodents (OECD 423):
  • Administer graded doses (10–2000 mg/kg) and monitor for mortality, organ weight changes, and histopathology (liver/kidney).
  • Assess hematological/biochemical markers (ALT, AST, creatinine).
  • For chronic toxicity, use 28-day repeated-dose studies with recovery groups .

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